molecular formula C12H11ClN4O3S B5760056 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No. B5760056
M. Wt: 326.76 g/mol
InChI Key: KXEKLCGHDYKZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antitumor, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been found to inhibit the growth of various cancer cell lines and to exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of this compound include its limited solubility in water and its potential instability under certain experimental conditions.

Future Directions

There are several future directions for the study of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide. One potential direction is the development of new synthetic methods to improve the yield and purity of this compound. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can be synthesized using different methods. One of the commonly used methods is the reaction of 2-chloro-4-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with isopropylamine to obtain the final compound.

properties

IUPAC Name

2-chloro-4-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S/c1-6(2)11-15-16-12(21-11)14-10(18)8-4-3-7(17(19)20)5-9(8)13/h3-6H,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEKLCGHDYKZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

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